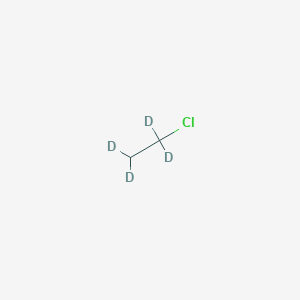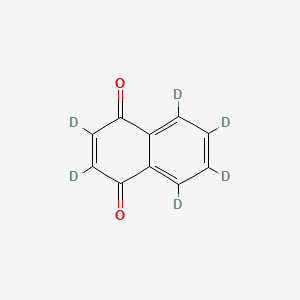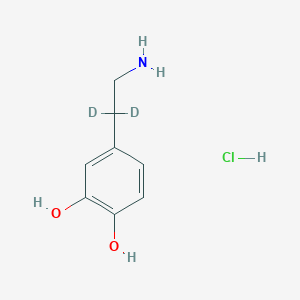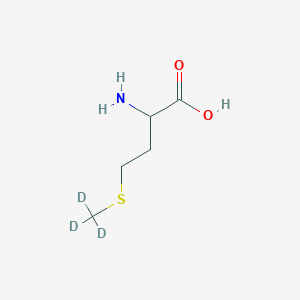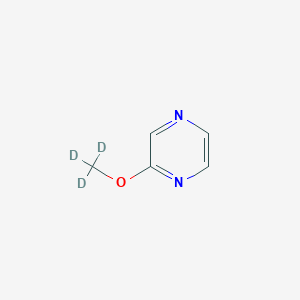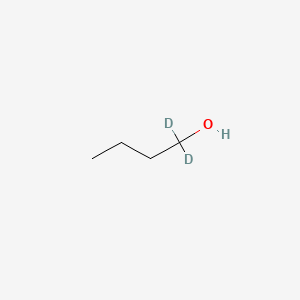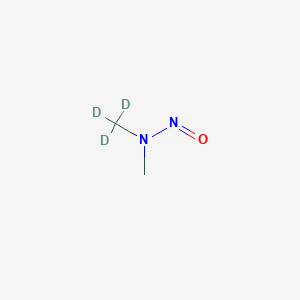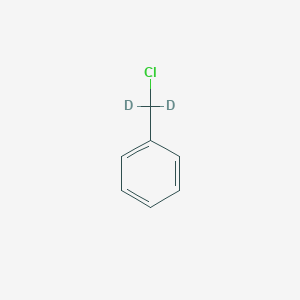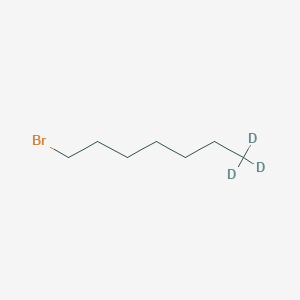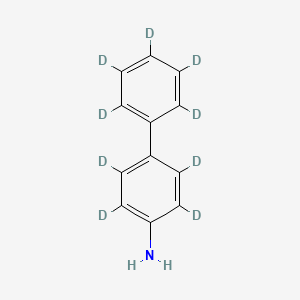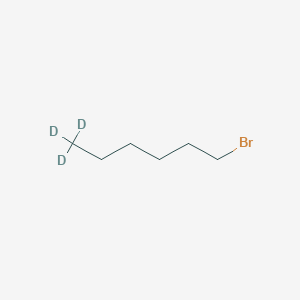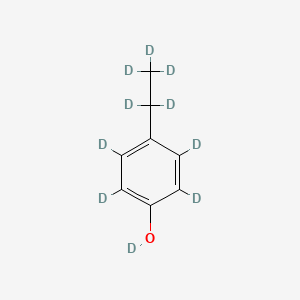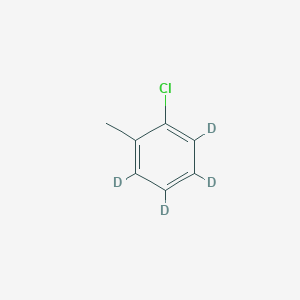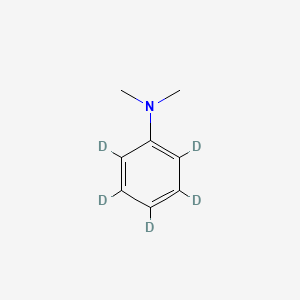
N,N-Dimethylaniline-2,3,4,5,6-D5
Vue d'ensemble
Description
N,N-Dimethylaniline-2,3,4,5,6-D5 is a deuterated derivative of N,N-Dimethylaniline, where the hydrogen atoms on the benzene ring are replaced with deuterium atoms. This compound is a stable isotope-labeled compound used in various scientific research applications. It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group. The presence of deuterium atoms makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-Dimethylaniline-2,3,4,5,6-D5 can be synthesized through the alkylation of aniline with deuterated methanol (CD3OD) in the presence of an acid catalyst. The reaction proceeds as follows:
C6D5NH2+2CD3OD→C6D5N(CH3)2+2D2O
Alternatively, it can be prepared using deuterated dimethyl ether (CD3OCD3) as the methylating agent:
C6D5NH2+2CD3OCD3→C6D5N(CH3)2+2D2O
Industrial Production Methods
Industrial production of this compound typically involves the same alkylation process but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of deuterated reagents and solvents is crucial to maintain the deuterium labeling.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethylaniline-2,3,4,5,6-D5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethyl-p-benzoquinone.
Reduction: It can be reduced to form N,N-dimethylcyclohexylamine.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: N,N-dimethyl-p-benzoquinone.
Reduction: N,N-dimethylcyclohexylamine.
Substitution: Nitro-N,N-dimethylaniline and halogenated N,N-dimethylaniline derivatives.
Applications De Recherche Scientifique
N,N-Dimethylaniline-2,3,4,5,6-D5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
NMR Spectroscopy: Used as an internal standard or reference compound.
Mass Spectrometry: Used in quantitative analysis and metabolic studies.
Chemical Kinetics: Used to study reaction mechanisms and rates.
Pharmaceutical Research: Used in drug metabolism and pharmacokinetic studies.
Environmental Studies: Used to trace the fate and transport of pollutants.
Mécanisme D'action
The mechanism of action of N,N-Dimethylaniline-2,3,4,5,6-D5 involves its interaction with various molecular targets and pathways. As a tertiary amine, it can act as a nucleophile in chemical reactions. In biological systems, it can undergo N-demethylation and N-oxidation, leading to the formation of metabolites that can interact with enzymes and receptors.
Comparaison Avec Des Composés Similaires
N,N-Dimethylaniline-2,3,4,5,6-D5 can be compared with other similar compounds such as:
N,N-Dimethylaniline: The non-deuterated version, which is less useful in NMR and mass spectrometry studies.
N,N-Diethylaniline: A similar compound with ethyl groups instead of methyl groups, which has different chemical properties and applications.
N,N-Dimethyl-p-toluidine: A compound with a methyl group on the benzene ring, which affects its reactivity and applications.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable in analytical and research applications where isotopic labeling is required.
Propriétés
IUPAC Name |
2,3,4,5,6-pentadeuterio-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-9(2)8-6-4-3-5-7-8/h3-7H,1-2H3/i3D,4D,5D,6D,7D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTDJTHDQAWBAV-DKFMXDSJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C)C)[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


